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molecular formula C13H10O3 B044642 4'-Hydroxy-biphenyl-3-carboxylic acid CAS No. 121629-21-8

4'-Hydroxy-biphenyl-3-carboxylic acid

Cat. No. B044642
M. Wt: 214.22 g/mol
InChI Key: WINNQOZTIDYENK-UHFFFAOYSA-N
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Patent
US05977105

Procedure details

Solid 3'-carboxybiphenyl-4-ol (1.5 g) was suspended in methanol (10 ml) and concentrated sulfuric acid (1 ml). The mixture was heated at reflux for 16 hours. After cooling, the mixture was basified by the addition of solid sodium hydrogen carbonate. The white solid which formed was filtered and washed with copious amounts of water to give the sub-title compound as a white solid (1.5 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=2)[CH:7]=[CH:8][CH:9]=1)([OH:3])=[O:2].S(=O)(=O)(O)O.[C:22](=O)([O-])O.[Na+]>CO>[CH3:22][O:2][C:1]([C:4]1[CH:5]=[C:6]([C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=2)[CH:7]=[CH:8][CH:9]=1)=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(=O)(O)C=1C=C(C=CC1)C1=CC=C(C=C1)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The white solid which formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with copious amounts of water

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=C(C=CC1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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